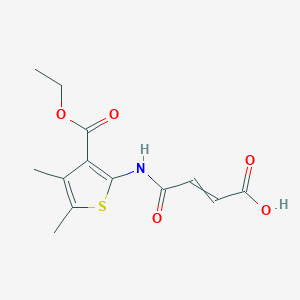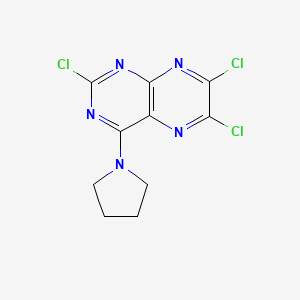![molecular formula C14H13Cl3O B8326211 3-[2-Chloro-2-(4-chlorophenyl)ethenyl]-2,2-dimethylcyclopropane-1-carbonyl chloride CAS No. 78235-79-7](/img/structure/B8326211.png)
3-[2-Chloro-2-(4-chlorophenyl)ethenyl]-2,2-dimethylcyclopropane-1-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-Chloro-2-(4-chlorophenyl)ethenyl]-2,2-dimethylcyclopropane-1-carbonyl chloride is an organic compound with the molecular formula C14H14Cl2O2. It is a derivative of cyclopropane and contains both chloro and chlorophenyl groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
The synthesis of 3-[2-Chloro-2-(4-chlorophenyl)ethenyl]-2,2-dimethylcyclopropane-1-carbonyl chloride involves multiple steps:
Synthesis of 3-chloro-3-(4-chlorophenyl)-propenal: This is achieved by reacting 4-chlorobenzaldehyde with chloroacetaldehyde in the presence of a base.
Reaction with chloromethyl isopropyl ketone: The resulting 3-chloro-3-(4-chlorophenyl)-propenal is then reacted with chloromethyl isopropyl ketone to form 4,4-dimethyl-1,3,6-trichloro-1-(4-chlorophenyl)-hex-1-en-5-one.
Cyclopropanation: The final step involves cyclopropanation of the intermediate product to yield this compound.
Chemical Reactions Analysis
3-[2-Chloro-2-(4-chlorophenyl)ethenyl]-2,2-dimethylcyclopropane-1-carbonyl chloride undergoes various chemical reactions:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols.
Scientific Research Applications
3-[2-Chloro-2-(4-chlorophenyl)ethenyl]-2,2-dimethylcyclopropane-1-carbonyl chloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[2-Chloro-2-(4-chlorophenyl)ethenyl]-2,2-dimethylcyclopropane-1-carbonyl chloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors involved in cellular processes, leading to inhibition or activation of specific pathways.
Pathways Involved: It affects pathways related to cell proliferation, apoptosis, and signal transduction, which are crucial for its biological activities.
Comparison with Similar Compounds
3-[2-Chloro-2-(4-chlorophenyl)ethenyl]-2,2-dimethylcyclopropane-1-carbonyl chloride can be compared with similar compounds to highlight its uniqueness:
Similar Compounds: Compounds like 2,4-dichloro-1-[2-chloro-1-(4-chlorophenyl)ethenyl]benzene and 3-chloro-3-(4-chlorophenyl)-propenal share structural similarities.
Properties
CAS No. |
78235-79-7 |
|---|---|
Molecular Formula |
C14H13Cl3O |
Molecular Weight |
303.6 g/mol |
IUPAC Name |
3-[(Z)-2-chloro-2-(4-chlorophenyl)ethenyl]-2,2-dimethylcyclopropane-1-carbonyl chloride |
InChI |
InChI=1S/C14H13Cl3O/c1-14(2)10(12(14)13(17)18)7-11(16)8-3-5-9(15)6-4-8/h3-7,10,12H,1-2H3/b11-7- |
InChI Key |
BVTBDUMXPYRAKW-XFFZJAGNSA-N |
Isomeric SMILES |
CC1(C(C1C(=O)Cl)/C=C(/C2=CC=C(C=C2)Cl)\Cl)C |
Canonical SMILES |
CC1(C(C1C(=O)Cl)C=C(C2=CC=C(C=C2)Cl)Cl)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![5,6,7,8-tetrahydro-4H-furo[2,3-c]azepin-4-ol](/img/structure/B8326172.png)







